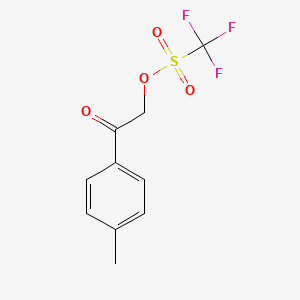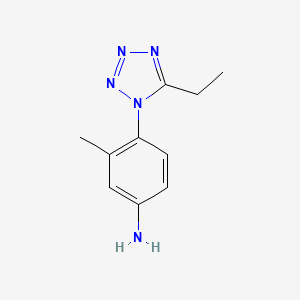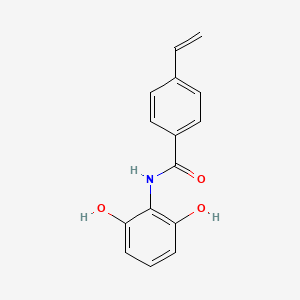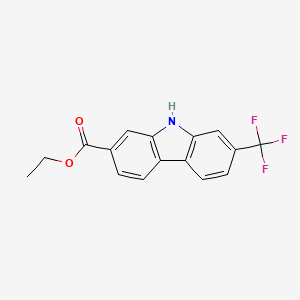germane CAS No. 651032-63-2](/img/structure/B12593878.png)
[(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is a chemical compound that features a cyclohexyl ring substituted with a methyl and an isopropyl group, along with a triphenylgermane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the reaction of a cyclohexyl derivative with a triphenylgermane precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the germanium atom or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Aplicaciones Científicas De Investigación
(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane has several applications in scientific research:
Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity or as a tool in biochemical assays.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed study to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane include:
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexylgermane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane
Uniqueness
The uniqueness of (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexylgermane lies in its specific stereochemistry and the presence of the triphenylgermane moiety. This combination of features can result in distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
651032-63-2 |
|---|---|
Fórmula molecular |
C28H34Ge |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]-triphenylgermane |
InChI |
InChI=1S/C28H34Ge/c1-22(2)27-20-19-23(3)21-28(27)29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22-23,27-28H,19-21H2,1-3H3/t23-,27+,28-/m0/s1 |
Clave InChI |
QOLJOROPMWLQQJ-LBNPDIFZSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
SMILES canónico |
CC1CCC(C(C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)

![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)



![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)


